molecular formula C15H15N7O2 B1669789 Deoxyaminopteroic acid CAS No. 19741-14-1

Deoxyaminopteroic acid

カタログ番号: B1669789
CAS番号: 19741-14-1
分子量: 325.33 g/mol
InChIキー: LWCXZSDKANNOAR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Diamino-N10-methylpteroic acid, commonly known as DAMPA, is a metabolite of methotrexate, a widely used antifolate drug. DAMPA is formed through the enzymatic cleavage of methotrexate by carboxypeptidase-G2. It is known for its minimal inhibition of dihydrofolate reductase (DHFR) and its role in the metabolism and excretion of methotrexate .

準備方法

合成経路と反応条件: DAMPAは、メトトレキセートからの酵素的加水分解によって合成することができます。 カルボキシペプチダーゼ-G2酵素は、メトトレキセートをDAMPAとグルタミン酸に開裂します。 この反応は通常、生理的条件下で行われ、酵素は触媒として作用します .

工業的生産方法: DAMPAの工業的生産には、メトトレキセートの酵素的加水分解の大規模化が含まれます。 このプロセスには、カルボキシペプチダーゼ-G2の精製と、メトトレキセートをDAMPAに効率的に変換するために制御された反応条件が必要です。 得られたDAMPAは、その後、さまざまなクロマトグラフィー技術によって精製されます .

化学反応の分析

反応の種類: DAMPAは、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件:

主な生成物:

科学的研究の応用

Role in Methotrexate Metabolism

Deoxyaminopteroic acid is primarily recognized as a metabolite of methotrexate, formed through carboxypeptidase-mediated cleavage. Its presence is crucial in understanding the pharmacokinetics of methotrexate treatment, especially in patients undergoing high-dose methotrexate therapy. The measurement of this compound levels can serve as a marker for methotrexate clearance and toxicity assessment .

Clinical Monitoring and Toxicity Management

In clinical settings, monitoring this compound levels can provide insights into the efficacy of methotrexate therapy and potential nephrotoxicity. For instance, a case study highlighted the use of glucarpidase, an enzyme that helps to reduce toxic methotrexate levels, which also influences this compound concentrations. The study demonstrated that glucarpidase administration resulted in significant declines in plasma methotrexate levels, with corresponding increases in this compound detection, suggesting its utility in managing methotrexate toxicity during treatment .

Therapeutic Applications in Cancer Treatment

This compound has been investigated for its potential role in enhancing the therapeutic effects of methotrexate, particularly in treating central nervous system tumors. Research indicates that carboxypeptidase G2 (CPG2) can effectively lower methotrexate levels while allowing for the safe administration of this compound. This approach may be beneficial for patients with recurrent primary central nervous system lymphoma, as it enables a more controlled therapeutic environment without compromising drug efficacy .

Pharmacokinetic Studies

Pharmacokinetic studies involving high-dose methotrexate have shown that this compound can be monitored alongside other metabolites to evaluate drug clearance and patient response. These studies often measure the serum concentrations of methotrexate and its metabolites, including this compound, to determine the appropriate timing and dosage for rescue therapies such as leucovorin or CPG2 .

Case Studies and Clinical Insights

Several case studies have documented the clinical implications of this compound monitoring:

  • Case Study on Glucarpidase Administration : A pediatric patient receiving high-dose methotrexate exhibited delayed clearance of the drug despite glucarpidase administration. Monitoring revealed elevated levels of this compound, which provided critical information on drug metabolism and toxicity management during treatment .
  • Methotrexate-Induced Nephrotoxicity : In patients experiencing nephrotoxicity from high-dose methotrexate, researchers observed that elevated levels of this compound correlated with renal function impairment. This relationship underscores the importance of monitoring this metabolite to preemptively address potential complications .

Summary Table: Applications of this compound

Application AreaDescriptionKey Findings/Notes
Methotrexate MetabolismMetabolite formed from methotrexate cleavage; used as a marker for drug clearanceIndicates drug metabolism efficiency
Clinical MonitoringHelps assess toxicity and therapeutic efficacy during high-dose methotrexate treatmentCorrelates with nephrotoxicity and treatment outcomes
Cancer TreatmentEnhances therapeutic effects when combined with rescue therapies like CPG2Effective for CNS tumors
Pharmacokinetic StudiesMonitored alongside other metabolites to evaluate drug clearanceCritical for adjusting treatment protocols
Case StudiesDocumented clinical scenarios highlighting its importance in toxicity managementProvides insights into patient care strategies

作用機序

DAMPAは、主にジヒドロ葉酸還元酵素(DHFR)との相互作用を通じてその効果を発揮します。 それはDHFRの最小限の阻害剤ですが、メトトレキセートの代謝において重要な役割を果たします。 DAMPAは、寄生虫のジヒドロ葉酸シンターゼによってメトトレキセートに変換され、これが他の抗葉酸薬との相乗効果を説明しています。 この変換は宿主では起こりません。なぜなら、宿主は完全な葉酸経路を持っていないからです .

類似の化合物:

  • 2,4-ジアミノプテリジン (DAP)
  • 2,4-ジアミノプテロイル酸 (DAPA)
  • メトトレキセート (MTX)

比較:

DAMPAのユニークな点は、メトトレキセートの代謝物としての役割と、DHFRの阻害が最小限であることです。これは、メトトレキセートの代謝と抗葉酸薬の開発に関する研究において貴重な化合物となっています .

類似化合物との比較

  • 2,4-Diaminopteridine (DAP)
  • 2,4-Diaminopteroic Acid (DAPA)
  • Methotrexate (MTX)

Comparison:

DAMPA’s uniqueness lies in its role as a metabolite of methotrexate and its minimal inhibition of DHFR, making it a valuable compound in the study of methotrexate metabolism and antifolate drug development .

生物活性

Deoxyaminopteroic acid (DAMPA), a metabolite of methotrexate (MTX), plays a significant role in the pharmacological landscape, particularly in cancer therapy and immunosuppression. This article explores its biological activity, mechanisms of action, and clinical implications, supported by data tables and relevant research findings.

Overview of this compound

  • Chemical Structure : DAMPA is chemically classified as 4-amino-4-deoxy-10-methylpteroic acid, with the molecular formula C15H15N7O2C_{15}H_{15}N_{7}O_{2} and a molecular weight of 325.325 g/mol.
  • CAS Number : 19741-14-1
  • Properties :
    • Melting Point : 242 °C
    • Boiling Point : 689.3 °C at 760 mmHg
    • Density : 1.532 g/cm³

DAMPA functions primarily as a competitive inhibitor of dihydrofolate reductase (DHFR), similar to methotrexate. By inhibiting DHFR, it disrupts folate metabolism, which is crucial for DNA synthesis and cell proliferation. This inhibition leads to:

  • Reduced nucleotide synthesis : Impairing DNA replication in rapidly dividing cells such as cancer cells.
  • Immunosuppressive effects : Beneficial in conditions requiring reduced immune response, such as autoimmune diseases.

Antitumor Activity

Research indicates that DAMPA exhibits cytotoxic effects on various cancer cell lines. A study highlighted its effectiveness in inhibiting the growth of leukemia cells, demonstrating its potential as an adjunct therapy in hematological malignancies .

Case Studies

  • High-Dose Methotrexate Therapy :
    • In patients undergoing high-dose MTX therapy for osteosarcoma, DAMPA was detected as a significant metabolite in biological fluids. Its presence correlated with nephrotoxicity, suggesting that monitoring DAMPA levels could be crucial for patient management .
  • Nephrotoxicity Assessment :
    • A study focused on the simultaneous determination of DAMPA and other metabolites in urine samples from patients receiving MTX therapy. The findings indicated that elevated DAMPA levels were associated with increased risk of renal toxicity, emphasizing the need for careful dose management during treatment .

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₁₅N₇O₂
Molecular Weight325.325 g/mol
Melting Point242 °C
Boiling Point689.3 °C
Density1.532 g/cm³

Table 2: Clinical Studies Involving DAMPA

Study ReferenceFocus AreaKey Findings
High-Dose MTX TherapyDetected in biological fluids; linked to nephrotoxicity
Urine Metabolite AnalysisElevated DAMPA levels correlate with renal toxicity
Cytotoxic Effects on Cancer CellsEffective against leukemia cell lines

特性

IUPAC Name

4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2/c1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCXZSDKANNOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173427
Record name Deoxyaminopteroic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19741-14-1
Record name Deoxyaminopteroic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019741141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19741-14-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Deoxyaminopteroic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N-(2,4-Diamino-6-pteridinylmethyl)-N-methylamino)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINO-4-DEOXY-N10-METHYLPTEROIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7OVP484DX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deoxyaminopteroic acid
Reactant of Route 2
Deoxyaminopteroic acid
Reactant of Route 3
Deoxyaminopteroic acid
Reactant of Route 4
Deoxyaminopteroic acid
Reactant of Route 5
Deoxyaminopteroic acid
Reactant of Route 6
Deoxyaminopteroic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。